molecular formula C7H13ClS B1603230 [(Chloromethyl)sulfanyl]cyclohexane CAS No. 68483-71-6

[(Chloromethyl)sulfanyl]cyclohexane

Cat. No.: B1603230
CAS No.: 68483-71-6
M. Wt: 164.7 g/mol
InChI Key: UAWFPBICPLHLCY-UHFFFAOYSA-N
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Description

[(Chloromethyl)sulfanyl]cyclohexane is an organic compound with the molecular formula C7H13ClS It consists of a cyclohexane ring substituted with a chloromethyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Chloromethyl)sulfanyl]cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexyl mercaptan with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfanyl group replaces the methoxy group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Chloromethyl)sulfanyl]cyclohexane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted cyclohexane derivatives.

    Substitution: Amino- or thiol-substituted cyclohexane derivatives.

Scientific Research Applications

[(Chloromethyl)sulfanyl]cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of [(Chloromethyl)sulfanyl]cyclohexane depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The sulfanyl group can participate in redox reactions, where it undergoes oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl mercaptan: Similar structure but lacks the chloromethyl group.

    Chloromethyl methyl ether: Contains the chloromethyl group but lacks the cyclohexane ring.

    Cyclohexyl chloride: Contains the cyclohexane ring and a chlorine atom but lacks the sulfanyl group.

Uniqueness

[(Chloromethyl)sulfanyl]cyclohexane is unique due to the presence of both the chloromethyl and sulfanyl groups on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

chloromethylsulfanylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClS/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWFPBICPLHLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601773
Record name [(Chloromethyl)sulfanyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68483-71-6
Record name [(Chloromethyl)sulfanyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1 L four necked flask equipped with a nitrogen supply tube, a stirrer and a thermometer, 12.1 g of paraformaldehyde and 60 g of toluene were mixed and stirred, and then 120 mL of concentrated hydrochloric acid was added thereto. Thereafter, the reaction solution was heated to 40° C., and 60 g of a toluene solution containing 35.4 g of cyclohexanethiol was added over a period of 20 minutes. After completion of the dropwise addition, the reaction solution was stirred while maintaining it at 50° C. After confirming the completion of the reaction by TLC, the water phase was discharged, and the organic phase was made alkaline with a saturated sodium carbonate aqueous solution to obtain a toluene solution of chloromethylcyclohexylsulfide.
[Compound]
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60 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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